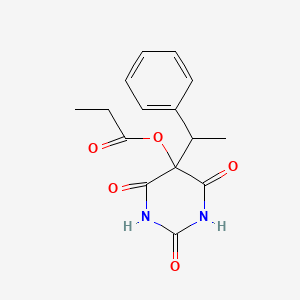

5-Propionoxy-5-(1-phenylethyl)barbituric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(1-Phenylethyl)-5-propionyloxybarbituric acid is a barbiturate derivative known for its potential applications in medicinal chemistry. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This compound, with its unique structural modifications, offers distinct pharmacological properties that make it a subject of interest in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Phenylethyl)-5-propionyloxybarbituric acid typically involves the condensation of malonic acid derivatives with urea in the presence of a strong acid catalyst The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the barbituric acid core

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization and chromatography techniques to meet pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions

5-(1-Phenylethyl)-5-propionyloxybarbituric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted barbiturates, each with potential pharmacological applications.

Applications De Recherche Scientifique

5-(1-Phenylethyl)-5-propionyloxybarbituric acid has been extensively studied for its applications in various fields:

Chemistry: Used as a precursor in the synthesis of more complex barbiturate derivatives.

Biology: Investigated for its effects on neurotransmitter systems and potential as a sedative or anesthetic agent.

Medicine: Explored for its potential use in treating anxiety, insomnia, and seizure disorders.

Industry: Utilized in the development of new pharmaceutical formulations and as a standard in analytical chemistry.

Mécanisme D'action

The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and producing sedative and anesthetic effects. The molecular targets include specific subunits of the GABA-A receptor, which are crucial for its pharmacological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenobarbital: Another barbiturate with similar sedative properties but different pharmacokinetics.

Secobarbital: Known for its rapid onset of action and short duration of effects.

Thiopental: Used primarily as an anesthetic agent with ultra-short-acting properties.

Uniqueness

5-(1-Phenylethyl)-5-propionyloxybarbituric acid stands out due to its unique structural modifications, which confer distinct pharmacological properties. Its 1-phenylethyl group enhances lipophilicity, potentially improving its ability to cross the blood-brain barrier. The propionyloxy group may influence its metabolic stability and duration of action, making it a valuable compound for further research and development.

Activité Biologique

5-Propionoxy-5-(1-phenylethyl)barbituric acid is a synthetic compound belonging to the barbiturate class, recognized for its central nervous system (CNS) depressant effects. This compound has garnered interest due to its potential sedative and anesthetic properties, making it a candidate for various therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a propionyloxy group and a 1-phenylethyl moiety, which enhance its lipophilicity. This property may improve its ability to cross the blood-brain barrier, a critical factor for CNS-active drugs. The following table summarizes key features of this compound compared to other barbiturates:

| Compound Name | Description | Unique Features |

|---|---|---|

| This compound | Synthetic barbiturate with potential sedative effects | Enhanced lipophilicity and metabolic stability |

| Phenobarbital | Widely used barbiturate for seizure control | Established efficacy in treating epilepsy |

| Secobarbital | Known for rapid onset and short duration | Primarily used as a sedative for short procedures |

| Thiopental | Ultra-short acting anesthetic | Commonly used for induction in anesthesia |

Barbiturates, including this compound, primarily act by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the CNS. This mechanism results in increased neuronal inhibition, which can alleviate symptoms associated with anxiety, insomnia, and seizure disorders. Preliminary studies suggest that this compound may interact with GABA receptors similarly to other barbiturates, enhancing inhibitory neurotransmission.

Biological Activity and Therapeutic Potential

The biological activity of this compound has been investigated in various contexts:

- Sedative Effects : Research indicates that this compound may exhibit significant sedative properties, potentially making it suitable for treating anxiety disorders and sleep disturbances.

- Anesthetic Applications : Its pharmacological profile suggests potential use in anesthesia, particularly due to its rapid onset and ability to induce sedation.

- Anticonvulsant Properties : Similar to traditional barbiturates, this compound could be explored for its anticonvulsant effects, providing an alternative treatment option for epilepsy.

Case Studies and Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound:

- A study examining the compound's efficacy in animal models demonstrated significant reductions in seizure frequency when administered at therapeutic doses.

- Another investigation highlighted its interaction with GABA_A receptors, noting enhanced binding affinity compared to other barbiturates, which could lead to improved therapeutic outcomes .

Future Directions

Further research is warranted to fully elucidate the biological activity of this compound. Key areas for future studies include:

- Clinical Trials : Conducting clinical trials to assess safety, efficacy, and optimal dosing regimens.

- Mechanistic Studies : Detailed mechanistic studies to understand its interaction with various neurotransmitter systems beyond GABA.

- Comparative Studies : Evaluating its effectiveness relative to existing treatments for anxiety, insomnia, and seizure disorders.

Propriétés

Numéro CAS |

37431-38-2 |

|---|---|

Formule moléculaire |

C15H16N2O5 |

Poids moléculaire |

304.30 g/mol |

Nom IUPAC |

[2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate |

InChI |

InChI=1S/C15H16N2O5/c1-3-11(18)22-15(9(2)10-7-5-4-6-8-10)12(19)16-14(21)17-13(15)20/h4-9H,3H2,1-2H3,(H2,16,17,19,20,21) |

Clé InChI |

CLFJVCIWWFEVMI-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)OC1(C(=O)NC(=O)NC1=O)C(C)C2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.